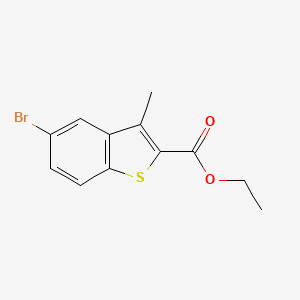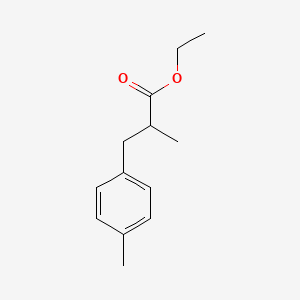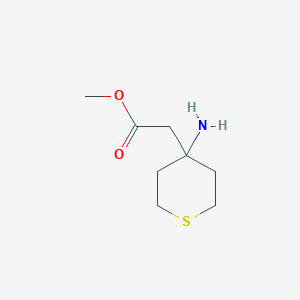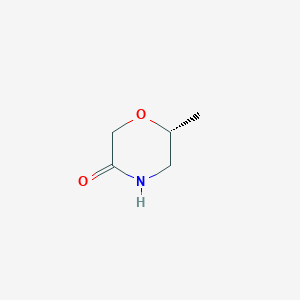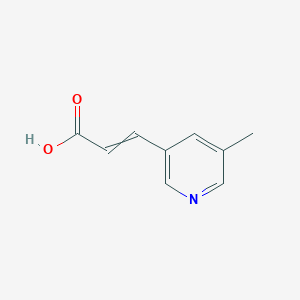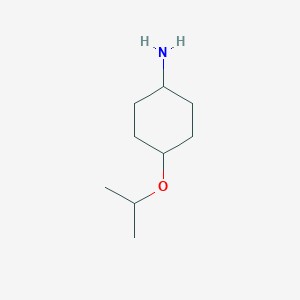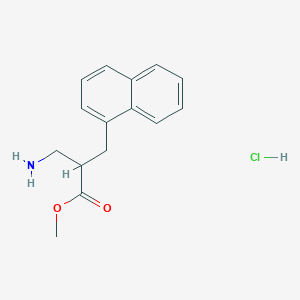
Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride
Descripción general
Descripción
“Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1311317-20-0 . It has a molecular weight of 279.77 . The IUPAC name for this compound is methyl 3-amino-2-(1-naphthylmethyl)propanoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO2.ClH/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12;/h2-8,13H,9-10,16H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Naphthalene in Flavor and Fragrance
- Flavor Compounds in Foods : Branched aldehydes derived from amino acids, similar in structure to naphthalene derivatives, are significant in flavor formation in foods. Their production and degradation pathways highlight the role of microbial and food composition in flavor science (Smit, Engels, & Smit, 2009).
Environmental and Health Implications
- Toxicological Aspects : Polychlorinated naphthalenes (PCNs), structurally related to naphthalene derivatives, exhibit toxicity and environmental persistence. The review on human exposure through the diet emphasizes the need for further research on dietary intake and health effects of PCNs (Domingo, 2004).
- Naphthalene Sources and Exposures : A critical review discusses naphthalene’s sources, including industrial and combustion processes, and its environmental and health risks. This research underscores the complexity of managing and mitigating exposure to naphthalene-related compounds (Jia & Batterman, 2010).
Biodegradation and Remediation
- Degradation in Microbial Systems : The degradation of naphthalene, a simple polycyclic aromatic hydrocarbon, by Pseudomonas putida ND6, offers insights into microbial pathways for environmental remediation. This research highlights the potential of microbial systems to degrade naphthalene and related compounds (Song et al., 2018).
Industrial and Chemical Applications
- Hydrocracking to Petrochemicals : Research on light cycle oil (LCO), containing naphthalene derivatives, explores hydrocracking to produce benzene, toluene, and xylenes (BTX), demonstrating the potential of transforming lower-value feedstocks into valuable chemicals (Laredo et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
methyl 2-(aminomethyl)-3-naphthalen-1-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12;/h2-8,13H,9-10,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGXUFDKRNKUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=CC=CC=C21)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



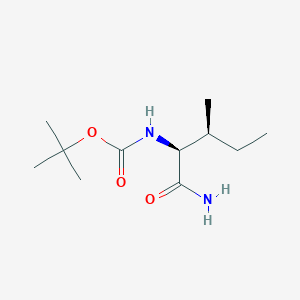
![2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide](/img/structure/B1422829.png)
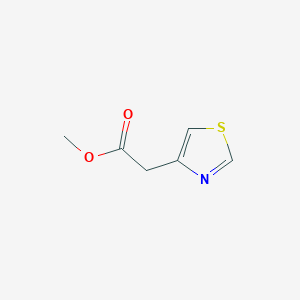
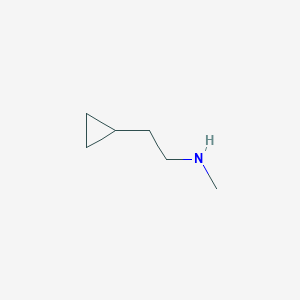
![[3-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1422835.png)

![Methyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B1422837.png)
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanol](/img/structure/B1422839.png)
